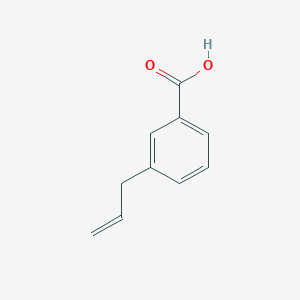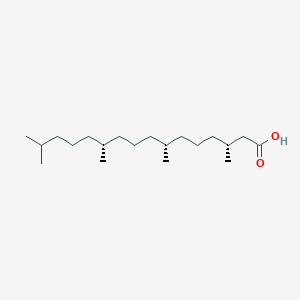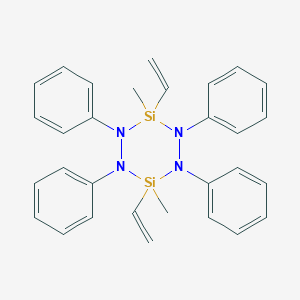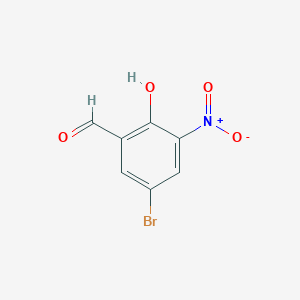
5-Bromo-2-hydroxy-3-nitrobenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.015 g/mol . It is also known by other names such as salicylaldehyde, 5-bromo-3-nitro- and 3-nitro-5-bromosalicylaldehyde . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzaldehyde core.
Preparation Methods
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde typically involves the nitration of 5-bromo-2-hydroxybenzaldehyde. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 5-Bromo-2-hydroxybenzaldehyde is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position of the benzaldehyde ring.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Chemical Reactions Analysis
5-Bromo-2-hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
5-Bromo-2-hydroxy-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde involves its ability to form Schiff bases and other derivatives that can interact with biological targets. The compound can inhibit enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes .
Comparison with Similar Compounds
5-Bromo-2-hydroxy-3-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Hydroxy-5-nitrobenzaldehyde: This compound lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-2-hydroxybenzaldehyde: This compound lacks the nitro group and is used as a precursor in the synthesis of this compound.
3-Nitrobenzaldehyde: This compound lacks both the bromine and hydroxyl groups but shares the nitrobenzaldehyde core structure.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYPSUQQZNDKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347183 | |
| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16634-88-1 | |
| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Bromo-2-hydroxy-3-nitrobenzaldehyde contribute to the antibacterial activity of the synthesized complexes?
A1: this compound is not inherently antibacterial itself. It serves as a precursor for synthesizing Schiff base ligands. These ligands, when complexed with metal ions like copper(II) [1, 2] or nickel(II) [1], exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is not fully elucidated in the provided research, but it likely involves interactions between the metal complex and bacterial targets.
Q2: How does the choice of metal ion (copper vs. nickel) impact the antibacterial activity of complexes derived from this compound?
A2: Research [1] directly compared the antibacterial activity of copper(II) and nickel(II) complexes using the same series of Schiff base ligands derived from this compound. The study demonstrated that the nickel(II) complexes exhibited enhanced antibacterial activity compared to their copper(II) counterparts. This suggests that the metal ion plays a crucial role in determining the overall antibacterial efficacy of the complex.
Q3: Has the crystal structure of any complexes derived from this compound been determined?
A3: Yes, crystal structures have been determined for several complexes. Research articles detail the crystal structures of:* CuL2 and CuL3: These are copper(II) complexes where L2 and L3 are Schiff base ligands derived from this compound and different diamines [2]. * NiL3: This is a nickel(II) complex, where L3 is a Schiff base ligand synthesized from this compound and a specific diamine [1].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


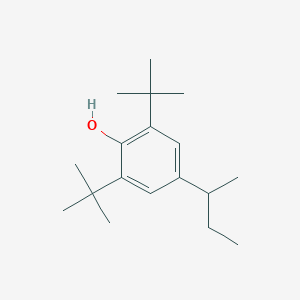
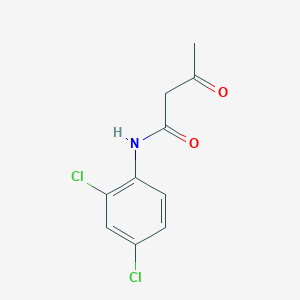
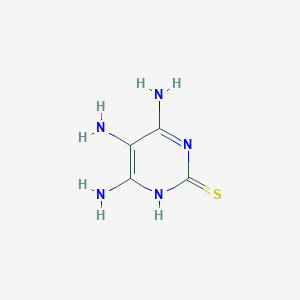
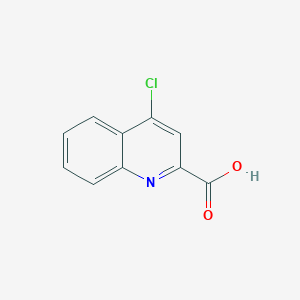
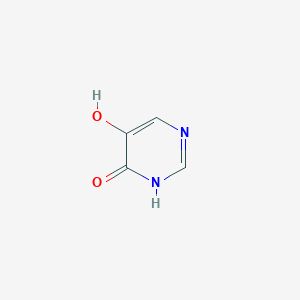
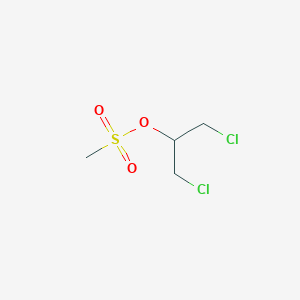

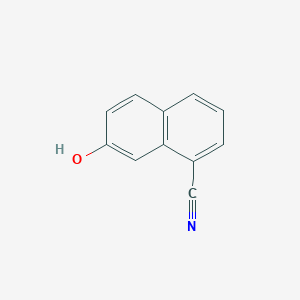
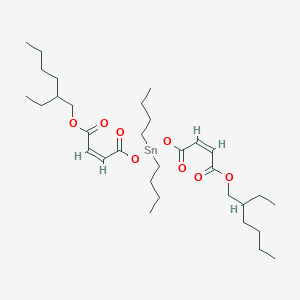
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
